Ethomersol

Catalog No.
S560138
CAS No.
120764-43-4
M.F
C11H14N2OS
M. Wt
222.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethomersol

CAS Number

120764-43-4

Product Name

Ethomersol

IUPAC Name

6-ethoxy-2-ethylsulfanyl-1H-benzimidazole

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

InChI

InChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

XFLUTXZJXVSDEZ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC

Synonyms

5-EEMBI, 5-ethoxy-2-ethylmercaptobenzimidazole

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC

Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) is a highly specialized synthetic benzimidazole derivative classified as a metabolic actoprotector and antihypoxant[1]. By activating reparative protein synthesis and optimizing mitochondrial energy metabolism, it enhances organismal tolerance to extreme physical loads and oxygen deprivation without increasing baseline oxygen consumption [2]. In scientific procurement, it is primarily utilized as a high-value precursor and reference standard in neuroprotection research, traumatic brain injury (TBI) modeling, and the development of advanced antioxidant therapeutics where precise metabolic stabilization is required [3].

Substituting Ethomersol with its closest structural analog, Bemitil (2-ethylthiobenzimidazole), or standard nootropics like Piracetam, fundamentally compromises experimental formulation and in vivo efficacy [1]. Bemitil is severely limited by its low water solubility, which precludes its use in high-concentration parenteral (intravenous or intramuscular) formulations, forcing researchers into unreliable oral dosing models[2]. Furthermore, standard baseline agents like Piracetam lack Ethomersol's specific energy-stabilizing mechanism—namely, the prevention of phosphorylation uncoupling from oxidation—which is critical for halting extreme lipid peroxidation and cerebral edema during acute hypoxic stress [3].

Aqueous Solubility and Parenteral Formulation Viability

Ethomersol was specifically engineered to overcome the physicochemical limitations of its predecessor, Bemitil. The introduction of a 5-ethoxy group to the benzimidazole core significantly enhances its water solubility profile compared to the baseline Bemitil structure [1]. This structural modification allows Ethomersol to be formulated into stable, high-concentration injectable solutions (intravenous and intramuscular), whereas Bemitil is restricted primarily to oral or low-concentration applications due to severe precipitation risks [2].

Evidence DimensionAqueous solubility and formulation viability
Target Compound DataEthomersol (Supports stable parenteral/injectable formulations)
Comparator Or BaselineBemitil (Low water solubility; restricted from parenteral use)
Quantified DifferenceQualitative transition from insoluble/oral-only to soluble/injectable
ConditionsAqueous formulation for parenteral administration

Essential for researchers developing injectable neuroprotective therapeutics or requiring precise intravenous dosing in animal models.

Superior Inhibition of Lipid Peroxidation in Hypoxic Trauma

In in vivo models of craniocerebral trauma, Ethomersol demonstrates significantly higher antioxidant efficacy than standard reference drugs. Administered at 25 mg/kg, Ethomersol was more effective than Piracetam (administered at a much higher dose of 60 mg/kg) at preventing the accumulation of primary and secondary lipid peroxidation products in the brain [1]. It also superiorly stabilized reduced glutathione levels and superoxide dismutase activity, proving its distinct metabolic action [2].

Evidence DimensionInhibition of brain lipid peroxidation products
Target Compound DataEthomersol (25 mg/kg i.p.)
Comparator Or BaselinePiracetam (60 mg/kg i.p.)
Quantified DifferenceEthomersol achieved superior reduction of malondialdehyde and conjugated dienes at less than half the dose
ConditionsRat model of mechanical craniocerebral trauma (3-day post-injury evaluation)

Justifies the selection of Ethomersol over standard nootropics for research targeting severe oxidative damage and free radical accumulation in the brain.

Neurological Deficit Reduction in Ischemic Stroke Models

Ethomersol exhibits potent neuroprotective properties in acute ischemic stroke models, making it a highly reliable positive control. In a middle cerebral artery occlusion (MCAO) rat model, administration of Ethomersol (25 mg/kg) reduced the observable neurological deficit by 1.9 times on the first day post-surgery, and by 2.0 to 3.0 times by day 7, compared to the untreated control group[1]. Its efficacy in improving psycho-functional states matched or exceeded that of high-dose reference compounds like Dimethyl fumarate (100 mg/kg) [2].

Evidence DimensionReduction in neurological deficit score
Target Compound DataEthomersol (25 mg/kg)
Comparator Or BaselineControl (Untreated) and Dimethyl fumarate (100 mg/kg)
Quantified Difference1.9x to 3.0x reduction in deficit vs. control; competitive with 4x dose of DMF
ConditionsMiddle cerebral artery occlusion (MCAO) in Dark Agouti rats

Provides a highly potent, low-dose positive control for preclinical drug screening in cerebrovascular disease and stroke recovery.

Mitigation of Cerebral Edema via Calcium Channel Modulation

A critical differentiator for Ethomersol is its ability to physically reduce brain swelling post-trauma. Following craniocerebral injury, a 3-day regimen of Ethomersol successfully prevented the pathological increase in brain weight caused by water accumulation (cerebral edema) [1]. This effect is driven by its vasodilatory action, specifically the blockade of potential-dependent and receptor-controlled Ca2+ channels, a mechanism not robustly present in baseline piracetam treatments[2].

Evidence DimensionPrevention of brain weight increase (water content)
Target Compound DataEthomersol (Prevents significant edema formation)
Comparator Or BaselineUntreated trauma baseline (Significant increase in brain water content)
Quantified DifferenceComplete stabilization of brain weight/water content post-trauma
Conditions3-day post-craniocerebral trauma evaluation

Makes Ethomersol a critical compound for researchers specifically targeting the secondary injury phase (edema) in TBI models.

Injectable Actoprotector Formulation Research

Ethomersol is the required precursor for developing high-concentration, aqueous-based parenteral actoprotectors, overcoming the severe solubility limitations of standard benzimidazole analogs like Bemitil [1].

In Vivo Models of Traumatic Brain Injury (TBI)

Due to its validated ability to halt extreme lipid peroxidation and prevent cerebral edema at low doses, Ethomersol serves as an optimal positive control in mechanical craniocerebral trauma studies [2].

Neuroprotective Drug Development for Ischemic Stroke

Ethomersol is highly suited for middle cerebral artery occlusion (MCAO) modeling, where it reliably reduces neurological deficits and provides a benchmark for evaluating novel cerebrovascular therapeutics [3].

Antioxidant Pathway Screening in Metabolic Stress

Its unique mechanism of preventing the uncoupling of phosphorylation from oxidation makes it an ideal reference compound for assays measuring mitochondrial energy stabilization under acute hypoxic conditions [2].

XLogP3

2.5

Other CAS

120764-43-4

Wikipedia

5-Ethoxy-2-ethylmercaptobenzimidazole

Dates

Last modified: 07-20-2023

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